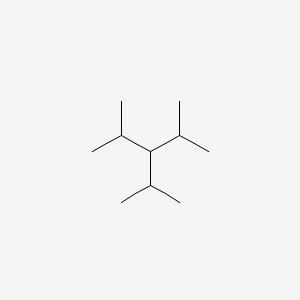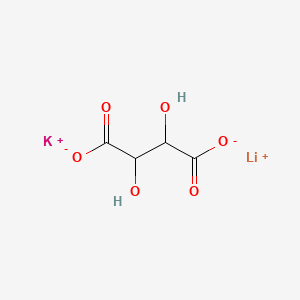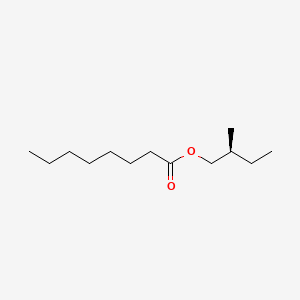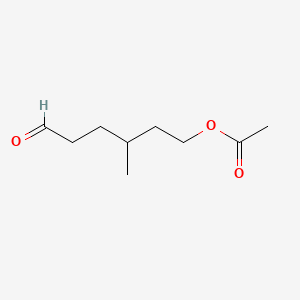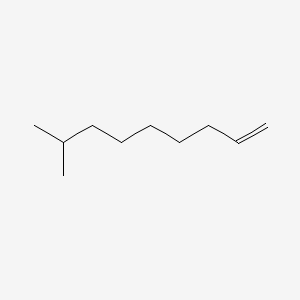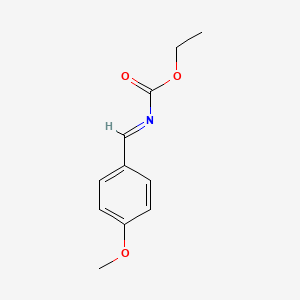
Ethyl ((4-methoxyphenyl)methylene)-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-methoxyphenyl)methylene]-carbamate typically involves the reaction of ethyl carbamate with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(4-methoxyphenyl)methylene]-carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl [(4-methoxyphenyl)methylene]-carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl [(4-methoxyphenyl)methylene]-carbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ethyl [(4-methoxyphenyl)methylene]-carbamate can be compared with other similar compounds such as:
Ethyl carbamate: A simpler compound with similar reactivity but different applications.
4-Methoxybenzaldehyde: A precursor in the synthesis of ethyl [(4-methoxyphenyl)methylene]-carbamate.
Carbamate derivatives: Other carbamate compounds with varying substituents that exhibit different chemical and biological properties.
The uniqueness of ethyl [(4-methoxyphenyl)methylene]-carbamate lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
81977-68-6 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
ethyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3/b12-8+ |
InChI-Schlüssel |
CDBOLBWUDUAOPR-XYOKQWHBSA-N |
Isomerische SMILES |
CCOC(=O)/N=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCOC(=O)N=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



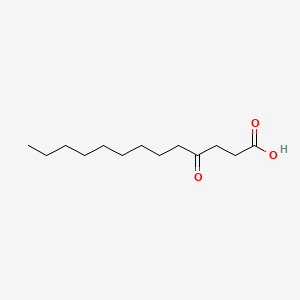


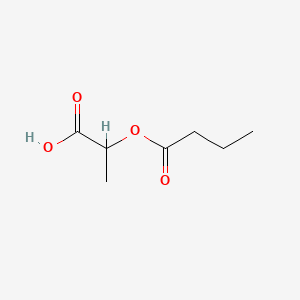
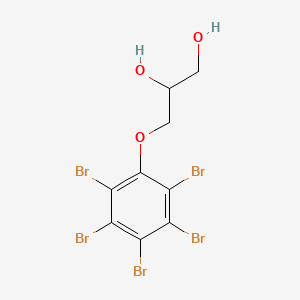
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
